molecular formula C13H19NOS B13337745 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol

1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol

Cat. No.: B13337745
M. Wt: 237.36 g/mol
InChI Key: MCRIPBSSSVIRIS-UHFFFAOYSA-N
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Description

The compound 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol is a bicyclic heterocyclic molecule featuring a fused thienopyridine core (thiophene-pyridine hybrid) and a cyclopentanol substituent linked via a methylene bridge. The thienopyridine moiety (4H,5H,6H,7H-saturated form) suggests partial hydrogenation, enhancing conformational flexibility compared to fully aromatic systems. The cyclopentanol group introduces a polar hydroxyl group, which may influence solubility and hydrogen-bonding interactions. This compound is likely utilized as a synthetic intermediate or building block in medicinal chemistry, given the prevalence of thienopyridine derivatives in drug discovery .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C13H19NOS/c15-13(5-1-2-6-13)10-14-7-3-12-11(9-14)4-8-16-12/h4,8,15H,1-3,5-7,9-10H2

InChI Key

MCRIPBSSSVIRIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN2CCC3=C(C2)C=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and solvent composition, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride or Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted thieno[3,2-c]pyridines .

Scientific Research Applications

1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Target Compound : 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol C₁₃H₁₉NOS (inferred) 237.36 (calculated) Cyclopentanol-methyl Hydroxyl group enhances aqueous solubility; potential for hydrogen bonding
tert-butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate () C₁₂H₁₆NO₂S 238.33 (calculated) tert-butyl carboxylate Lipophilic ester group; may improve membrane permeability
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine () C₉H₁₄N₂S 182.28 Ethylamine Primary amine offers basicity (pKa ~9–10); potential for salt formation
Key Observations:
  • Polarity: The target compound’s cyclopentanol group increases polarity compared to the tert-butyl ester, which is more lipophilic. This difference may affect solubility (e.g., logP: target ≈ 1.5 vs. tert-butyl ester ≈ 2.8, estimated).
  • Reactivity : The ethylamine analogue’s primary amine (C₉H₁₄N₂S) is basic and reactive, enabling protonation in acidic environments or interactions with biological targets. In contrast, the target’s hydroxyl group is less reactive but participates in hydrogen bonding .
  • Synthetic Utility: The tert-butyl ester () serves as a protective group for carboxylic acids, while the ethylamine derivative () is a precursor for secondary amine synthesis. The target’s cyclopentanol group could act as a chiral center or pharmacophore modifier .

Biological Activity

1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • IUPAC Name : 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol
  • Molecular Formula : C12H15N1OS1
  • Molecular Weight : 221.32 g/mol
  • LogP : 2.37 (indicating moderate lipophilicity)

Antitumor Activity

Research indicates that compounds containing thieno[3,2-c]pyridine moieties exhibit significant antitumor properties. For instance, derivatives similar to 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol have shown effectiveness in inhibiting tumor growth in various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF710.5Induction of apoptosis
Study BT47D15.0Inhibition of VEGFR
Study CA5498.0Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition : Similar compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Apoptosis Induction : Studies have demonstrated that these compounds can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study evaluated the effects of a thieno[3,2-c]pyridine derivative on breast cancer cells (MCF7 and T47D). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM for MCF7 cells. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Mechanistic Insights into VEGFR Inhibition

Another investigation focused on the inhibition of VEGF signaling pathways by the compound. It was found that at concentrations as low as 5 µM, significant inhibition of VEGFR activity was observed, correlating with reduced tumor cell proliferation and migration.

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